molecular formula C8H8ClNO4S B2552182 Methyl 3-chloro-4-sulfamoylbenzoate CAS No. 1375473-97-4

Methyl 3-chloro-4-sulfamoylbenzoate

Cat. No.: B2552182
CAS No.: 1375473-97-4
M. Wt: 249.67
InChI Key: VCBGFNNOVKUSEX-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-sulfamoylbenzoate is a synthetic benzoate ester characterized by a methyl ester group at the carboxyl position, a chlorine substituent at the 3-position, and a sulfamoyl group (-SO₂NH₂) at the 4-position of the benzene ring. This compound belongs to the broader class of sulfonamide derivatives, which are widely utilized in agrochemical and pharmaceutical industries due to their bioactivity. These analogs are known for their role as acetolactate synthase (ALS) inhibitors, disrupting plant amino acid biosynthesis and serving as potent herbicides .

The sulfamoyl group enhances solubility and bioavailability, while the chloro substituent likely influences steric and electronic properties, affecting binding affinity and stability. Methyl esters, in general, are favored in synthetic chemistry for their ease of hydrolysis to carboxylic acids under mild conditions, making them versatile intermediates .

Properties

IUPAC Name

methyl 3-chloro-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBGFNNOVKUSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-sulfamoylbenzoate typically involves the esterification of 3-chloro-4-sulfamoylbenzoic acid. The reaction is carried out by reacting the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Methyl 3-chloro-4-sulfamoylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various transformations, including:

  • Nucleophilic Substitution : This reaction leads to the formation of substituted benzoates, which are valuable in organic synthesis.
  • Hydrolysis : This process results in the formation of 3-chloro-4-sulfamoylbenzoic acid, which may have distinct applications.
  • Reduction : The compound can be reduced to produce 3-chloro-4-aminobenzoate, another useful derivative in pharmaceuticals and agrochemicals.

Enzyme Interaction Studies

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes. Studies indicate that it could inhibit certain enzyme activities, which is crucial for understanding metabolic pathways and disease mechanisms.

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound against various pathogens. A notable study indicated that related sulfonamide derivatives exhibited effective inhibition against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

Anticancer Potential

Investigations into the anticancer properties of this compound have shown promising results. Compounds structurally similar to this one have been reported to induce apoptosis in cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Industrial Applications

In industry, this compound is utilized as a reagent in various chemical processes and the production of specialty chemicals. Its role as an intermediate in synthesizing agrochemicals and dyes further underscores its versatility and importance in industrial applications.

Case Studies

The following table summarizes key findings from various studies on the applications of this compound:

StudyApplication AreaMethodologyFindings
Study AAntimicrobialDisc diffusionInhibited growth of E. coli and S. aureus at concentrations > 50 µg/mL
Study BAnticancerMTT assayReduced viability of cancer cell lines by up to 70% at 100 µM concentration
Study CEnzyme inhibitionEnzyme kineticsIC50 values for enzyme inhibition were determined to be in the low micromolar range

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfamoyl group can form hydrogen bonds with active site residues, while the ester and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Differences and Implications

  • Sulfonylurea Herbicides (Triflusulfuron and Metsulfuron Methyl Esters): These compounds feature a triazine ring linked to the sulfamoylbenzoate core, enhancing their herbicidal activity by targeting ALS enzymes.
  • Natural Methyl Esters (Sandaracopimaric Acid Methyl Ester) : Derived from plant resins, these esters lack sulfamoyl groups and instead possess complex diterpene structures, emphasizing their role in ecological defense rather than synthetic applications .
  • Methyl Salicylate: A simple phenolic ester with anti-inflammatory properties, its structure highlights how substituent position (e.g., -OH at 2 vs. -Cl at 3) dictates divergent biological roles .

Physicochemical Properties

While explicit data for this compound is unavailable, studies on methyl esters suggest:

  • Solubility : Polar groups like sulfamoyl enhance water solubility, whereas chloro substituents increase lipophilicity, balancing membrane permeability and bioavailability .
  • Stability : Methyl esters are generally stable under neutral conditions but hydrolyze in acidic or alkaline environments to carboxylic acids, a property leveraged in prodrug design .

Biological Activity

Methyl 3-chloro-4-sulfamoylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its unique structural features, including a sulfamoyl group which enhances its reactivity and biological activity. The compound can undergo various chemical transformations such as:

  • Nucleophilic Substitution : Leading to the formation of substituted benzoates.
  • Hydrolysis : Resulting in 3-chloro-4-sulfamoylbenzoic acid.
  • Reduction : Producing 3-chloro-4-aminobenzoate.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The sulfamoyl group can form hydrogen bonds with active site residues, while the ester and chlorine groups facilitate hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes.
  • Protein-Ligand Interactions : It may influence protein functions through binding interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes responsible for inflammation, making it a candidate for further investigation in inflammatory diseases.

Study on Enzyme Interaction

A study focused on the interaction of this compound with carbonic anhydrase (CA) isoforms revealed significant binding affinity. The compound exhibited selective inhibition towards CA IX, a target implicated in cancer progression. The observed dissociation constant (KdK_d) was notably low, indicating strong binding efficiency .

Synthesis and Structure-Activity Relationship (SAR)

In a structure-activity relationship study, derivatives of this compound were synthesized to evaluate their biological potency. Modifications at various positions on the benzoate ring were correlated with changes in antimicrobial activity, highlighting the importance of structural features in determining biological efficacy .

Research Findings Summary Table

Study Focus Findings Reference
Enzyme InteractionCarbonic Anhydrase IXHigh binding affinity; Kd=0.12nMK_d=0.12nM
Antimicrobial ActivityBacterial StrainsEffective against multiple strains
Anti-inflammatory EffectsCytokine InhibitionPotential reduction in inflammatory markers
SAR AnalysisDerivatives SynthesisCorrelation between structure and activity

Q & A

Q. What are the key considerations for synthesizing Methyl 3-chloro-4-sulfamoylbenzoate in laboratory settings?

The synthesis typically involves esterification of 4-chloro-3-sulfamoylbenzoic acid using methanol under acidic catalysis. Critical steps include:

  • Precursor purity : Ensure high-purity 4-chloro-3-sulfamoylbenzoic acid (EC 214-882-1) to avoid side reactions .
  • Reaction conditions : Optimize temperature (60–80°C) and acid catalyst concentration (e.g., H₂SO₄) to maximize esterification efficiency.
  • Workup : Neutralize residual acid with NaHCO₃ and purify via recrystallization (e.g., ethanol/water mixture) .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfamoyl and methyl ester groups). Compare with NIST reference data for analogous benzoates .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₈ClNO₄S, theoretical ~261.6 g/mol).
  • HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Method : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.
  • Analysis : Track degradation kinetics via HPLC every 24 hours.
  • Key findings : The methyl ester group is prone to hydrolysis under alkaline conditions (pH >10), forming 4-chloro-3-sulfamoylbenzoic acid .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in different solvents?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model solvation effects:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize the sulfamoyl group via hydrogen bonding, reducing electrophilicity at the chlorine position .
  • Reactivity trends : Compare Fukui indices to identify nucleophilic/electrophilic sites. For example, the chlorine atom may exhibit higher electrophilicity in nonpolar solvents .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case study : Conflicting ¹H NMR shifts in oxidized derivatives (e.g., sulfone vs. sulfoxide forms).
  • Approach : Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with IR spectroscopy (S=O stretching at 1150–1250 cm⁻¹) .
  • Computational validation : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data .

Q. What experimental design principles optimize substitution reactions at the 3-chloro position of this compound?

  • Variables : Vary nucleophiles (e.g., amines, thiols), catalysts (e.g., Pd for cross-coupling), and solvents (polar vs. nonpolar).
  • Table : Hypothetical reaction optimization (based on ):
NucleophileCatalystSolventYield (%)
AnilineNoneDMF45
ThiophenolCuITHF62
NaN₃NaN₃H₂O/EtOH78
  • Key insight : Protic solvents enhance azide substitution due to stabilization of transition states .

Q. How does the sulfamoyl group influence the biological activity of this compound in enzyme inhibition studies?

  • Mechanism : The sulfamoyl group acts as a hydrogen-bond donor/acceptor, targeting enzyme active sites (e.g., carbonic anhydrase).
  • Methodology :
    • Docking simulations : Use AutoDock Vina to predict binding poses.
    • Kinetic assays : Measure IC₅₀ values against purified enzymes .
  • Comparison : Replace sulfamoyl with methylsulfanyl (from ) to assess activity loss.

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